molecular formula C4H6O3 B045391 Methyl pyruvate CAS No. 600-22-6

Methyl pyruvate

Cat. No.: B045391
CAS No.: 600-22-6
M. Wt: 102.09 g/mol
InChI Key: CWKLZLBVOJRSOM-UHFFFAOYSA-N
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Description

Methyl pyruvate is an organic compound with the chemical formula CH₃C(O)CO₂CH₃. It is the methyl ester of pyruvic acid and appears as a colorless liquid. This compound has garnered interest due to its role as a prochiral precursor to alanine and lactic acid .

Mechanism of Action

Target of Action

Methyl pyruvate is the methyl ester of pyruvic acid . The primary target of this compound is the pyruvate dehydrogenase complex, a large enzyme complex located in the mitochondrial matrix . This complex plays a crucial role in coordinating glycolytic and mitochondrial activities, providing a key decision point for modulating cellular energy production and metabolism .

Mode of Action

this compound enters the mitochondria where it is converted into acetyl CoA, a two-carbon molecule attached to Coenzyme A . This process involves the removal of a carboxyl group from pyruvate, releasing one carbon dioxide molecule in the process . The remaining two-carbon molecule is then oxidized, and the electrons lost in the oxidation are picked up by NAD+ to form NADH . The oxidized two-carbon molecule—an acetyl group—is then attached to Coenzyme A to form acetyl CoA .

Biochemical Pathways

this compound affects several key metabolic pathways. It is a key molecule in the glycolysis pathway, where it is converted into acetyl CoA so it can enter the citric acid cycle . In addition, it plays a role in the pentose phosphate pathway, which produces NADH required as a reducing agent in biosynthetic reactions .

Pharmacokinetics

As the methyl ester of pyruvic acid, it is likely that it is rapidly absorbed and distributed throughout the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be fully elucidated.

Result of Action

this compound has been found to protect normal lung fibroblast cell lines from irinotecan-induced cell death, potentially by turning off the p53/p21 axis of the apoptotic pathways . This suggests that this compound may have a protective effect on cells, although the exact molecular and cellular effects of its action are still being researched.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of oxygen, cofactors, and enzymes can affect the conversion of pyruvate into different products . Additionally, factors such as age, obesity, and lack of physical activity have been associated with an increased risk of type 2 diabetes, a disease in which pyruvate metabolism plays a significant role .

Biochemical Analysis

Biochemical Properties

Methyl pyruvate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cells . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. This compound can be converted into acetyl-CoA, which then enters the TCA cycle .

Cellular Effects

This compound has been found to have various effects on cells. For instance, it has been shown to protect a normal lung fibroblast cell line from irinotecan-induced cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into pyruvate and its subsequent metabolism. Pyruvate is oxidized in the mitochondria, where it fuels the TCA cycle and boosts oxidative phosphorylation . This process is mainly controlled by the enzyme pyruvate dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, tacrolimus, an immunosuppressant drug, induced rapid and profound alterations in metabolic activities within two days of treatment, prior to alterations in gut microbiota composition and structure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the TCA cycle, where it is converted into acetyl-CoA . This process involves various enzymes and cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of pyruvate into mitochondria is mediated by the pyruvate carrier PyC, a member of the mitochondrial carrier proteins .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it is metabolized . The targeting of pyruvate to the mitochondria is crucial for its role in energy production and other cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pyruvate can be synthesized through the esterification of pyruvic acid. One common method involves reacting pyruvic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the water produced is removed azeotropically . Another method involves the reaction of the silver salt of pyruvic acid with methyl iodide .

Industrial Production Methods: Industrial production of this compound typically follows the esterification route due to its efficiency and simplicity. The reaction is carried out in large reactors where pyruvic acid and methanol are mixed with a catalyst, and the resulting ester is purified through distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including carbon dioxide and water.

    Reduction: It can be reduced to form methyl lactate, especially in the presence of hydrogen and a suitable catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as platinum or palladium on carbon are used in hydrogenation reactions.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Methyl lactate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl pyruvate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ethyl pyruvate: Similar to methyl pyruvate but with an ethyl ester group.

    Pyruvic acid: The parent compound of this compound, used extensively in metabolic research.

    Methyl lactate: The reduced form of this compound, used in various chemical syntheses.

Uniqueness: this compound is unique due to its specific ester group, which makes it more reactive in certain chemical reactions compared to its analogs. Its role as a prochiral precursor also makes it valuable in asymmetric synthesis .

Properties

IUPAC Name

methyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLZLBVOJRSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049326
Record name Methylpyruvate
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

600-22-6
Record name Methyl pyruvate
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Record name Methyl pyruvate
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Record name METHYL PYRUVATE
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Record name Methylpyruvate
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Record name Methyl pyruvate
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Synthesis routes and methods

Procedure details

The dimethyl acetal of methyl pyruvate was prepared using methyl pyruvate, trimethyl orthoformate, MeOH and p-toluenesulfonic acid according to the method of Wermuth (Bull. Soc. Chim. France, 732 (1964)). Methyl pyruvate dimethylacetal (50 g) p-toluenesulfonic acid (1.34 g) and hydroquinone (1.90 g) were heated in an oil bath (approx. 150° C.) and MeOH was allowed to distill off slowly (approx. 10 mL). The residue was then distilled to afford the title ester, bp approx. 50° C./20 mmHg.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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